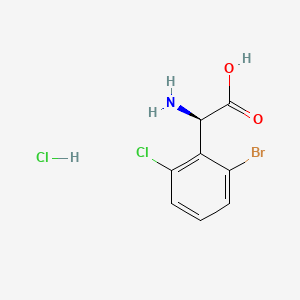
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a bromine and chlorine substituted phenyl ring attached to an amino acetic acid moiety. This compound is often used as a reference standard in pharmaceutical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Amination: The brominated and chlorinated phenylacetic acid is then subjected to amination to introduce the amino group at the 2 position of the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of phenylacetic acid are brominated and chlorinated using industrial reactors.
Continuous Amination: The amination process is carried out in continuous flow reactors to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and converted to its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Dehalogenated compounds or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar phenylacetic acid structure but different substituents.
2-(2,6-Dichlorophenylamino)benzeneacetic acid: Another compound with similar structural features but different halogenation pattern.
Uniqueness
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to its specific bromine and chlorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BrCl2NO2 |
|---|---|
Molekulargewicht |
300.96 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
JAZBKQHOTJWLET-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)[C@H](C(=O)O)N)Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


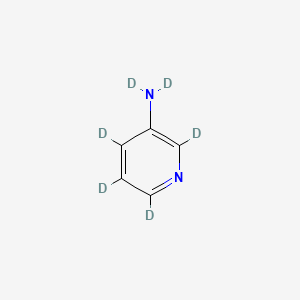
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)
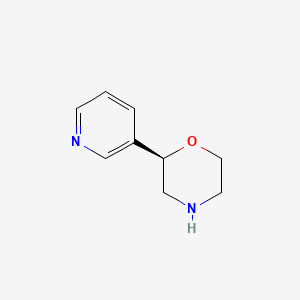
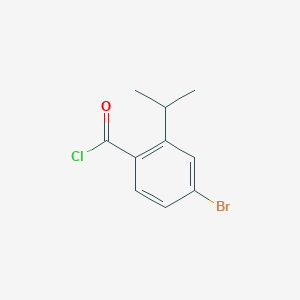
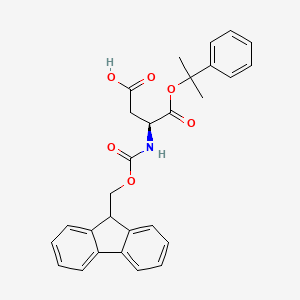
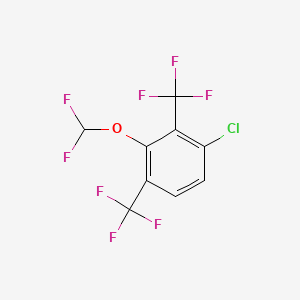
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
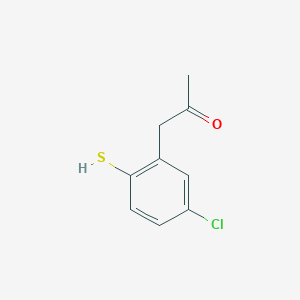
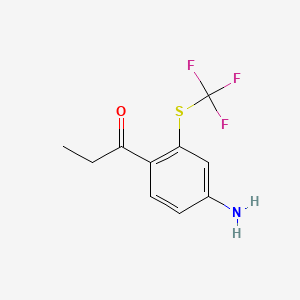
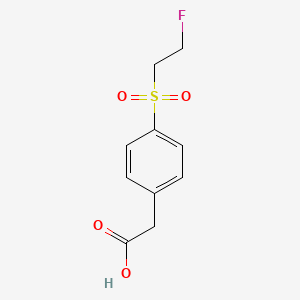
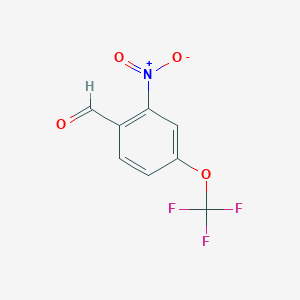
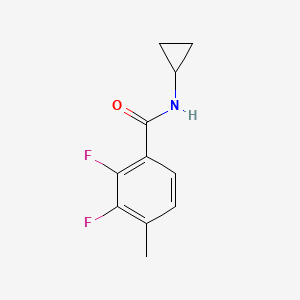
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
